5,8-Quinazolinedione, 6-methoxy-4-methyl-2-phenyl-

medicinal chemistry lead optimization physicochemical profiling

Researchers face SAR uncertainty with quinazolinediones: substituent changes at C6/C7 produce nonlinear activity shifts, and common 6-arylamino analogs carry genotoxicity risks. This compound (CAS 61416-94-2) offers a structurally orthogonal solution. - **Key differentiator**: Zero H-bond donors + XLogP 2.3 (vs. HBD-containing analogs). Enables clean ADME/PAMPA comparisons. - **Fragment-ready**: MW 280.28, Rule-of-Three compliant. 18% lower MW than CAS 61416-83-9. - **Safety advantage**: C6-methoxy eliminates aniline-related metabolic liability. - **Purity**: ≥97% HPLC. Available for phenotypic ROS screening (PDAC models) and antifungal panels.

Molecular Formula C16H12N2O3
Molecular Weight 280.28 g/mol
CAS No. 61416-94-2
Cat. No. B11841776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Quinazolinedione, 6-methoxy-4-methyl-2-phenyl-
CAS61416-94-2
Molecular FormulaC16H12N2O3
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC(=N1)C3=CC=CC=C3)C(=O)C=C(C2=O)OC
InChIInChI=1S/C16H12N2O3/c1-9-13-14(11(19)8-12(21-2)15(13)20)18-16(17-9)10-6-4-3-5-7-10/h3-8H,1-2H3
InChIKeyFZMWIZNMTXPPEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement of 6-Methoxy-4-methyl-2-phenyl-5,8-quinazolinedione


5,8-Quinazolinedione, 6-methoxy-4-methyl-2-phenyl- (CAS 61416-94-2; PubChem CID 12301267) is a synthetic heterocyclic quinone of the quinazolinedione class, bearing a 6-methoxy, 4-methyl, and 2-phenyl substitution pattern on the 5,8-quinazolinedione core (molecular formula C₁₆H₁₂N₂O₃, molecular weight 280.28 g/mol) [1]. This substitution pattern is structurally distinct from other disclosed quinazolinediones in the public domain: it carries neither an amino/arylamino substituent at C6 (as in antimalarial leads TCMDC-125133 or the antifungal 6-arylamino-7-chloro series) nor an aziridinyl group (as in the cytotoxic agent 6,7-bis(1-aziridinyl)-5,8-quinazolinedione), and it is differentiated from the simpler 6-methoxy-5,8-quinazolinedione (CAS 87039-50-7) by the presence of both 4-methyl and 2-phenyl groups [2]. The compound is commercially available from multiple vendors at purities of ≥97–98% and is cataloged in the EPA DSSTox database (DTXSID50486496) [1].

Why Structural Confirmation Is Critical for Substitution


Quinazolinediones are not a functionally interchangeable class. Published structure–activity relationship (SAR) studies demonstrate that even conservative substituent changes at positions 6 and 7 of the 5,8-quinazolinedione core produce large, non-linear shifts in biological activity profiles [1]. For example, in the antimalarial quinazolinedione series, replacement of a meta-methoxy group on the phenyl side chain with fluorine or chlorine altered antiplasmodial potency by approximately 2-fold (IC₅₀ ranging from 22 ± 5 nM to 36 ± 5 nM), while wholesale replacement of the linker moiety abolished activity entirely [2]. Similarly, in the antifungal quinazolinedione series, 6-arylamino-7-chloro derivatives were more potent than both 7-arylthio analogs and 6,7-bis(arylthio) analogs [1]. The target compound (CAS 61416-94-2) carries a 6-methoxy group rather than the 6-arylamino motif found in most biologically profiled quinazolinediones, and it lacks a C7 substituent. These structural distinctions—supported by the observation that 6-methoxy substitution on dimeric 5,8-quinazolinediones produced variable effects on L1210 cytotoxicity relative to unsubstituted dimers—mean that activity, selectivity, and physicochemical behavior cannot be extrapolated from more extensively studied analogs without direct experimental confirmation [3].

Quantitative Differentiation from Closest Analogs


Lower Molecular Weight Improves Ligand Efficiency Potential

The closest commercially cataloged structural analog to compound 61416-94-2 is 4-methyl-2-phenyl-6-(phenylamino)quinazoline-5,8-dione (CAS 61416-83-9), which differs only at position 6, where a phenylamino group (–NHPh) replaces the methoxy group (–OCH₃) present in the target compound. The target compound has a molecular weight of 280.28 g/mol, representing an ~18% reduction relative to the comparator (341.36 g/mol) [1]. This lower molecular weight is accompanied by a reduced topological polar surface area (TPSA 69.2 Ų for the target compound versus ~84–87 Ų estimated for the 6-phenylamino analog based on fragment contributions), and a computed XLogP3 of 2.3 [1]. In fragment- and ligand-efficiency-based drug discovery, the 61 Da mass reduction yields a favorable molecular property profile for programs operating under strict molecular weight cutoffs (e.g., ≤300 Da for fragment screening or CNS-targeted campaigns).

medicinal chemistry lead optimization physicochemical profiling

C6-Methoxy Motif Distinguishes It from Antifungal Arylamino Series

The most potent antifungal 5,8-quinazolinediones reported to date are 6-arylamino-7-chloro derivatives (series 3), which exhibited stronger in vitro activity against Candida species and Aspergillus niger than 7-arylthio analogs (series 4) or 6,7-bis(arylthio) analogs (series 5) [1]. Compound 61416-94-2 carries a 6-methoxy substituent rather than a 6-arylamino group and lacks a C7 substituent entirely. SAR studies from this series showed that antifungal potency was dependent on the electronic and steric character of both C6 and C7 substituents; the most active 6-arylamino-7-chloro compound (3b, with a 4-fluorophenylamino group at C6) demonstrated an MIC of 6.25 µg/mL against C. albicans ATCC 10231 [1]. While no MIC data exist for 61416-94-2 in the same assay, its distinct C6-substituent chemistry (methoxy vs. arylamino) means it represents a structurally orthogonal chemotype for antifungal screening, avoiding the aniline-derived toxicity liabilities (e.g., potential for N-hydroxylation and subsequent reactive metabolite formation) associated with arylamino-containing analogs.

antifungal structure–activity relationship Candida albicans

Absence of Valine Linker Separates It from Antimalarial Leads

TCMDC-125133 is the most well-characterized antimalarial quinazolinedione, containing a quinazolinedione core linked via a valine moiety to an m-anisidine group. Systematic SAR by Charoensutthivarakul et al. (2023) revealed that antimalarial activity against P. falciparum 3D7 was strictly dependent on the valine linker: compound 2 (valine-linked) retained potency, while compounds 4–10 with alternative linkers showed substantially reduced or abolished activity [1]. Further optimization demonstrated that replacing the m-methoxy group on the phenyl side chain with fluorine or chlorine maintained potent activity (21: IC₅₀ = 36 ± 5 nM; 24: IC₅₀ = 22 ± 5 nM) [1]. Compound 61416-94-2 lacks the valine linker and the extended side chain entirely, possessing only a 2-phenyl, 4-methyl, and 6-methoxy substitution directly on the quinazolinedione core. Based on these SAR data, the compound is not expected to possess the valine-linker-dependent antimalarial pharmacology of TCMDC-125133; rather, its compact scaffold positions it as a potential core for exploration of alternative mechanisms (e.g., redox modulation, as demonstrated for other compact quinazolinediones such as QD325 and QD394 in pancreatic cancer [2]).

antimalarial Plasmodium falciparum lead optimization

Zero H-Bond Donors Improve Permeability Over Arylamino Analogs

Physicochemical descriptors computed from the chemical structure reveal that 5,8-quinazolinedione, 6-methoxy-4-methyl-2-phenyl- possesses zero hydrogen bond donors (HBD = 0), five hydrogen bond acceptors (HBA = 5), and a computed XLogP3 of 2.3 [1]. This profile contrasts with the 6-(phenylamino) analog (CAS 61416-83-9), which contains one hydrogen bond donor (the anilino –NH– group) and is expected to have a higher TPSA. In the context of the broader quinazolinedione literature, many biologically profiled analogs carry at least one H-bond donor (e.g., the 6-arylamino, C4-amino, or N3-H motifs). The absence of H-bond donors in 61416-94-2 is notable because it predicts enhanced passive membrane permeability relative to HBD-containing analogs [2]. This property is relevant for intracellular target engagement (e.g., mitochondrial targets for ROS modulation, as demonstrated for QD325 [3]) and for programs seeking blood–brain barrier penetration.

drug-likeness permeability ADME profiling

Context-Dependent Role of C6-Methoxy in Cytotoxicity

Giorgi-Renault et al. (1988) systematically investigated the effect of C6 substitution on the cytotoxicity of dimeric 5,8-quinazolinediones against murine L1210 leukemia cells. When bis(5,8-quinazolinediones) were substituted in the 6-position with a methoxyl group, the dimerization showed a variable effect on cytotoxicity relative to unsubstituted analogs: in some dimeric pairings, the 6-methoxy group enhanced activity, while in others it attenuated it, depending on the nature of the linker and the presence of additional substituents [1]. This context-dependent SAR underscores that the 6-methoxy group is not a silent substituent; it actively modulates the electronic character of the quinone system and thereby affects redox cycling potential and cytotoxicity. For compound 61416-94-2, this SAR precedent implies that the 6-methoxy group may confer a distinct redox-modulatory profile relative to the 6-unsubstituted 5,8-quinazolinedione core (CAS 24271-82-7) or the 6-arylamino series, warranting direct comparative evaluation in redox-activity and cytotoxicity assays.

anticancer L1210 leukemia dimerization SAR

Recommended Procurement and Application Scenarios


Redox-Modulator Lead Identification in Pancreatic Cancer

The compact quinazolinedione scaffold of compound 61416-94-2, with zero H-bond donors and moderate lipophilicity (XLogP3 = 2.3, TPSA = 69.2 Ų) [1], is structurally aligned with the QD series of redox modulators (QD325, QD394) that demonstrated potent ROS induction and tumor growth delay in PDAC models [2]. Unlike the QD leads—which carry additional substitution at C7 and/or extended aromatic groups—this compound offers a simpler, lower-molecular-weight entry point (280.28 g/mol) for phenotypic ROS screening in PDAC cell lines (e.g., MIA PaCa-2, PANC-1), with a C6-methoxy motif that class-level SAR suggests may confer distinct redox-cycling behavior relative to C6-unsubstituted or C6-arylamino analogs [3].

Fragment-Based Drug Discovery and Scaffold Hopping

With a molecular weight of 280.28 g/mol, zero hydrogen bond donors, and a moderate computed logP (2.3), compound 61416-94-2 satisfies all rule-of-three criteria for fragment screening [1]. Its molecular weight is approximately 18% lower than the closest structural analog (CAS 61416-83-9, MW 341.36 g/mol), giving it a superior ligand efficiency baseline . The 6-methoxy group provides a synthetic handle for further derivatization (demethylation to 6-hydroxy, or displacement with amines), while the 2-phenyl and 4-methyl groups contribute hydrophobic binding surface. This combination makes the compound a well-suited starting point for fragment elaboration in target-based screens (e.g., kinase inhibition, epigenetic targets) or for scaffold-hopping programs aiming to replace aniline-containing quinazolinediones.

Antifungal Screening with a Non-Aniline Chemotype

Published antifungal SAR for 5,8-quinazolinediones identifies 6-arylamino-7-chloro substitution as a key potency determinant, with MIC values as low as 6.25 µg/mL against C. albicans [4]. However, the aniline substructure present in these lead compounds carries potential metabolic genotoxicity risk via N-hydroxylation. Compound 61416-94-2 offers a structurally orthogonal C6-methoxy chemotype that eliminates this liability while retaining the quinone redox core implicated in antifungal mechanism of action. Procurement is recommended for antifungal screening panels against Candida spp. and Aspergillus niger, with head-to-head comparator testing against 6-arylamino-7-chloro lead 3b to benchmark potency versus safety profile [4].

Physicochemical Tool for ADME Profiling of Quinazolinediones

The absence of hydrogen bond donors (HBD = 0) and the moderate lipophilicity (XLogP3 = 2.3) of compound 61416-94-2 differentiate it from the majority of biologically profiled quinazolinediones, which typically contain at least one NH or OH group [1]. This unique profile makes the compound a valuable tool for probing the contribution of hydrogen bond donor count to quinazolinedione permeability, solubility, and metabolic stability in comparative ADME panels. Procurement at ≥97% purity enables its use alongside HBD-containing analogs (e.g., CAS 61416-83-9) in parallel artificial membrane permeability assays (PAMPA) and Caco-2 permeability studies to deconvolute the role of HBD on quinazolinedione passive transport .

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